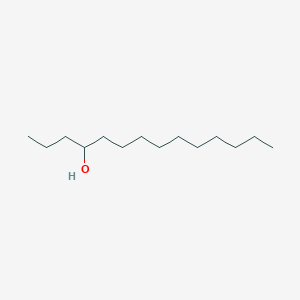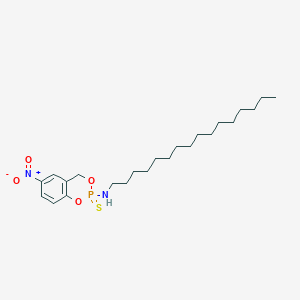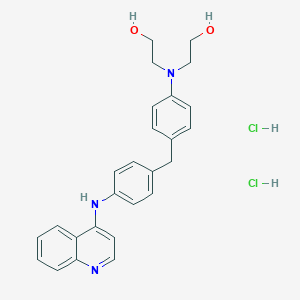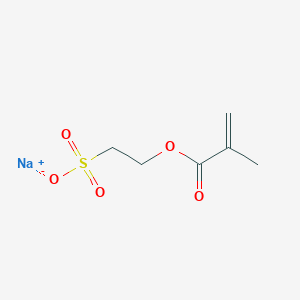
Coelenterazine 400a
Übersicht
Beschreibung
Coelenterazine 400a, also known as DeepBlueCTM, is a derivative of coelenterazine, a luminophore found in various marine organisms. It is widely used as a substrate for Renilla reniformis luciferase (RLuc) in bioluminescence applications. This compound is particularly favored in bioluminescence resonance energy transfer (BRET) assays due to its emission maximum of approximately 400 nm, which minimizes interference with green fluorescent protein (GFP) emission .
Wirkmechanismus
Target of Action
Coelenterazine 400a, a derivative of Coelenterazine, primarily targets Renilla luciferase (RLuc) . Renilla luciferase is a bioluminescent enzyme found in marine organisms like the sea pansy, Renilla reniformis . This enzyme plays a crucial role in the bioluminescence process .
Mode of Action
This compound interacts with its target, Renilla luciferase, to emit blue light at 395 nm . This interaction involves the replacement of the sulfur and oxygen heteroatoms of the methylene bridge in the bioluminescence reaction of Renilla luciferase . This replacement causes a color change in the bioluminescence reaction .
Biochemical Pathways
This compound is primarily used in bioluminescent resonant energy transfer (BRET) . BRET occurs when Renilla luciferase is in close proximity to a Green Fluorescent Protein (GFP) . This energy transfer property is exploited to design proximity assays in which protein-protein interactions occur, such as in GPCR mediated drug cell signaling interactions .
Pharmacokinetics
It is known that this compound is best stored as completely dry powder under argon in air-tight o-ring plastic tubes at -20°c or for longer storage at -80°c, protected from light . Oxygen and moisture will lead to auto-oxidation of this compound over time, reducing its overall activity .
Result of Action
The result of this compound’s action is the emission of blue light at 395 nm when it interacts with Renilla luciferase . This property is used in the research of bioluminescence resonance energy transfer (BRET), providing higher signal resolution .
Action Environment
Environmental factors such as oxygen and moisture can influence the action, efficacy, and stability of this compound . These factors can lead to the auto-oxidation of this compound, reducing its overall activity . Therefore, it is recommended to store this compound in a dry, oxygen-free environment, protected from light .
Biochemische Analyse
Biochemical Properties
Coelenterazine 400a interacts with the enzyme Renilla reniformis luciferase (RLuc) to emit blue light at 395 nm . This interaction is exploited in bioluminescent resonant energy transfer (BRET) studies, particularly when Renilla luciferase is in close proximity to a Green Fluorescent Protein (GFP) .
Cellular Effects
This compound’s interaction with Renilla luciferase (RLuc) and its role in BRET can influence various cellular processes. For instance, this energy transfer property is used to design proximity assays that study protein-protein interactions, including those involved in G protein-coupled receptor signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by Renilla reniformis luciferase (RLuc), which results in the emission of blue light at 395 nm . This process is exploited in BRET studies to monitor protein-protein interactions .
Temporal Effects in Laboratory Settings
This compound is known to continuously oxidize over time in aqueous solutions . It is recommended to prepare the working solution fresh every time before an assay .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a substrate for Renilla reniformis luciferase (RLuc) in the process of bioluminescence .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its role in BRET studies
Subcellular Localization
Its role in BRET studies suggests that it may be localized in proximity to Renilla luciferase (RLuc) and Green Fluorescent Protein (GFP) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Coelenterazine 400a involves multiple steps, starting from the imidazopyrazinone core. The key steps include:
Formation of the Imidazopyrazinone Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Various substituents are introduced at specific positions on the imidazopyrazinone core to achieve the desired properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield.
Automated Purification: High-throughput purification methods are employed to ensure consistency and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards
Analyse Chemischer Reaktionen
Arten von Reaktionen: Coelenterazin 400a durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: In Gegenwart von Luciferase und molekularem Sauerstoff wird Coelenterazin 400a oxidiert, was zur Emission von blauem Licht führt.
Substitution: Verschiedene Substituenten können an bestimmten Positionen am Imidazopyrazinon-Kern eingeführt werden, um seine Eigenschaften zu verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Molekularer Sauerstoff und Luciferase sind für die Biolumineszenzreaktion unerlässlich.
Substitution: Reagenzien wie Alkylhalogenide oder Arylhalogenide werden für Substitutionsreaktionen unter kontrollierten Bedingungen verwendet.
Hauptprodukte: Das Hauptprodukt der Oxidationsreaktion ist der angeregte Zustand von Coelenteramid, der beim Zurückkehren in den Grundzustand Licht emittiert. Substitutionsreaktionen ergeben verschiedene Derivate von Coelenterazin 400a mit modifizierten Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Coelenterazin 400a hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biolumineszenz-Bildgebung: Wird in der Biolumineszenz-Bildgebung (BLI) verwendet, um biologische Prozesse in vitro und in vivo zu überwachen.
BRET-Assays: Wird in BRET-Assays verwendet, um Protein-Protein-Interaktionen zu untersuchen, insbesondere solche, die G-Protein-gekoppelte Rezeptoren betreffen.
Calciumionen-Detektion: Wird zur Echtzeit-Detektion von Calciumionenkonzentrationen in lebenden Zellen eingesetzt.
Gen-Reporter-Assays: Wird als Substrat in Gen-Reporter-Assays verwendet, um Genexpression und -regulation zu untersuchen.
Drogen-Screening: Wird im Hochdurchsatz-Screening (HTS) für die Arzneimittelforschung und -entwicklung eingesetzt .
5. Wirkmechanismus
Der Wirkmechanismus von Coelenterazin 400a beinhaltet seine Oxidation durch Luciferase in Gegenwart von molekularem Sauerstoff. Diese Reaktion erzeugt einen angeregten Zustand von Coelenteramid, der beim Zurückkehren in den Grundzustand blaues Licht emittiert. Das emittierte Licht wird verwendet, um verschiedene biologische Prozesse zu überwachen. Die molekularen Ziele umfassen Luciferase-Enzyme, und die beteiligten Pfade beziehen sich hauptsächlich auf Biolumineszenz .
Vergleich Mit ähnlichen Verbindungen
Coelenterazin 400a wird mit anderen Coelenterazin-Derivaten verglichen, wie zum Beispiel:
Coelenterazin h: Zeigt ein Emissionsmaximum von 475 nm und wird in BRET1-Protokollen verwendet.
Natives Coelenterazin: Die am häufigsten verwendete Form mit einem Emissionspeak bei etwa 475 nm.
Coelenterazin e: Ein weiteres Derivat mit unterschiedlichen Biolumineszenzeigenschaften.
Einzigartigkeit: Coelenterazin 400a ist aufgrund seines Emissionsmaximums bei etwa 400 nm einzigartig, was die Interferenz mit der GFP-Emission minimiert, wodurch es ideal für BRET2-Assays ist. Es bietet auch eine höhere Signalauflösung im Vergleich zu anderen Derivaten .
Eigenschaften
IUPAC Name |
2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,30H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNYOKUWNAAJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628592 | |
| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70217-82-2 | |
| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















